Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 126671-67-8
VCID: VC21205227
InChI: InChI=1S/C36H57N2O9P.Na/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(12-15-36(25,26)5)35(4)14-11-24(17-23(35)18-29(33)40)47-48(43,44)45-20-30-28(39)19-32(46-30)38-16-13-31(41)37-34(38)42;/h13,16,18,21-22,24-30,32-33,39-40H,6-12,14-15,17,19-20H2,1-5H3,(H,43,44)(H,37,41,42);/q;+1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+]
Molecular Formula: C36H57N2NaO9P+
Molecular Weight: 715.8 g/mol

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate

CAS No.: 126671-67-8

Cat. No.: VC21205227

Molecular Formula: C36H57N2NaO9P+

Molecular Weight: 715.8 g/mol

* For research use only. Not for human or veterinary use.

Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate - 126671-67-8

Specification

CAS No. 126671-67-8
Molecular Formula C36H57N2NaO9P+
Molecular Weight 715.8 g/mol
IUPAC Name sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C36H57N2O9P.Na/c1-21(2)7-6-8-22(3)25-9-10-26-33-27(12-15-36(25,26)5)35(4)14-11-24(17-23(35)18-29(33)40)47-48(43,44)45-20-30-28(39)19-32(46-30)38-16-13-31(41)37-34(38)42;/h13,16,18,21-22,24-30,32-33,39-40H,6-12,14-15,17,19-20H2,1-5H3,(H,43,44)(H,37,41,42);/q;+1
Standard InChI Key RXBJMCPLNARKGA-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+]
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OP(=O)(O)OCC5C(CC(O5)N6C=CC(=O)NC6=O)O)C)O)C.[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator